molecular formula C23H21ClN4O4S B11656328 (6Z)-6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11656328
M. Wt: 485.0 g/mol
InChI Key: YSTPAISGZQMKBA-HPFDFQMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6Z)-6-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiadiazolo-pyrimidine core, a phenoxyethoxy group, and a chloromethoxyphenyl moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazolo-pyrimidine core, followed by the introduction of the phenoxyethoxy and chloromethoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The goal is to achieve a scalable and reproducible process that meets the quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(6Z)-6-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (6Z)-6-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE exerts its effects is likely related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

(6Z)-6-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other similar compounds, such as:

    Thiadiazolo-pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Phenoxyethoxy derivatives: These compounds contain the phenoxyethoxy group but may have different core structures.

    Chloromethoxyphenyl derivatives: These compounds feature the chloromethoxyphenyl moiety but vary in other parts of the molecule.

The uniqueness of (6Z)-6-{[3-CHLORO-5-METHOXY-4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C23H21ClN4O4S

Molecular Weight

485.0 g/mol

IUPAC Name

(6Z)-6-[[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H21ClN4O4S/c1-3-19-27-28-21(25)16(22(29)26-23(28)33-19)11-14-12-17(24)20(18(13-14)30-2)32-10-9-31-15-7-5-4-6-8-15/h4-8,11-13,25H,3,9-10H2,1-2H3/b16-11-,25-21?

InChI Key

YSTPAISGZQMKBA-HPFDFQMNSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=CC=C4)OC)C(=O)N=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.